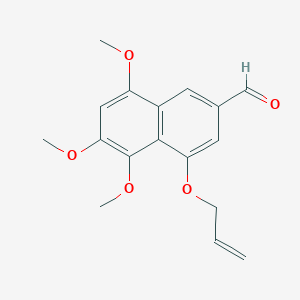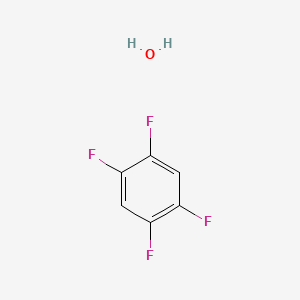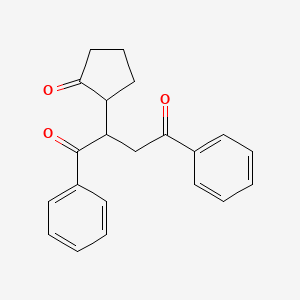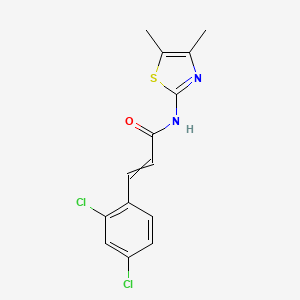
2-Propenamide, 3-(2,4-dichlorophenyl)-N-(4,5-dimethyl-2-thiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenamide, 3-(2,4-dichlorophenyl)-N-(4,5-dimethyl-2-thiazolyl)- is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a propenamide group, a dichlorophenyl group, and a dimethylthiazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 3-(2,4-dichlorophenyl)-N-(4,5-dimethyl-2-thiazolyl)- typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of appropriate starting materials such as α-haloketones and thiourea under acidic or basic conditions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable dichlorophenyl halide.
Formation of the Propenamide Group: The propenamide group can be formed through the reaction of an appropriate acrylamide derivative with the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the propenamide group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the propenamide, potentially yielding corresponding amines.
Substitution: The dichlorophenyl group may participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-Propenamide, 3-(2,4-dichlorophenyl)-N-(4,5-dimethyl-2-thiazolyl)- would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
類似化合物との比較
Similar Compounds
2-Propenamide, 3-(2,4-dichlorophenyl)-N-(2-thiazolyl)-: Lacks the dimethyl groups on the thiazole ring.
2-Propenamide, 3-(2,4-dichlorophenyl)-N-(4-methyl-2-thiazolyl)-: Contains only one methyl group on the thiazole ring.
2-Propenamide, 3-(2,4-dichlorophenyl)-N-(5-methyl-2-thiazolyl)-: Contains a methyl group at a different position on the thiazole ring.
Uniqueness
The presence of the dimethyl groups on the thiazole ring in 2-Propenamide, 3-(2,4-dichlorophenyl)-N-(4,5-dimethyl-2-thiazolyl)- may confer unique chemical properties, such as increased steric hindrance or altered electronic distribution, which can affect its reactivity and interactions with other molecules.
特性
CAS番号 |
544463-48-1 |
|---|---|
分子式 |
C14H12Cl2N2OS |
分子量 |
327.2 g/mol |
IUPAC名 |
3-(2,4-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C14H12Cl2N2OS/c1-8-9(2)20-14(17-8)18-13(19)6-4-10-3-5-11(15)7-12(10)16/h3-7H,1-2H3,(H,17,18,19) |
InChIキー |
VBJRXBHVGRDTLM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


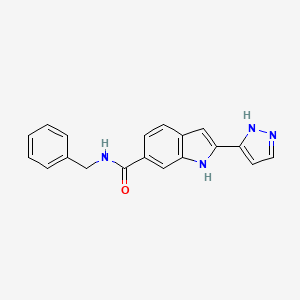
![Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14219182.png)
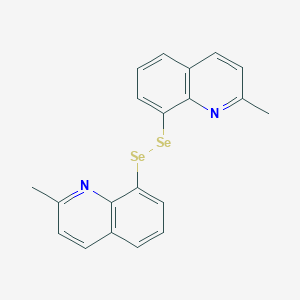
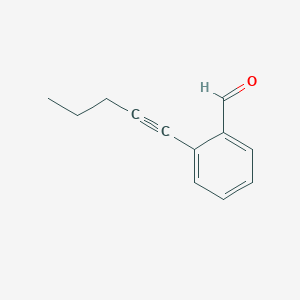
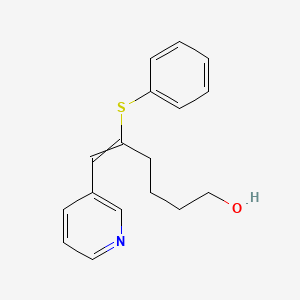

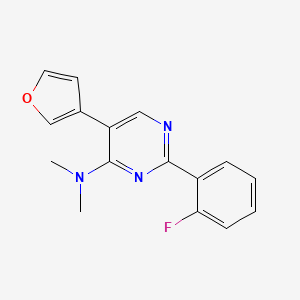
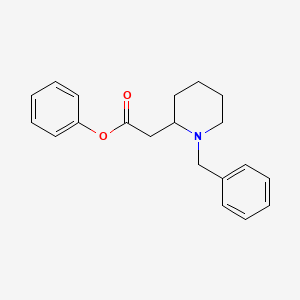
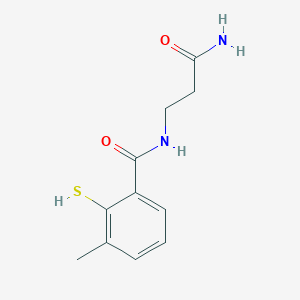
![4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol](/img/structure/B14219224.png)
![7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol](/img/structure/B14219235.png)
